molecular formula C7H13FO2 B6617321 5-fluoro-2,2-dimethylpentanoic acid CAS No. 1519908-15-6

5-fluoro-2,2-dimethylpentanoic acid

Cat. No.: B6617321
CAS No.: 1519908-15-6
M. Wt: 148.18 g/mol
InChI Key: XCFOXOIABACXKO-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethylpentanoic acid is a fluorinated aliphatic carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a fluorine atom at the terminal carbon and a gem-dimethyl group at the alpha position, makes it a versatile intermediate for constructing complex molecules. Recent research in C-H functionalization has demonstrated the utility of this compound and its structural analogs as substrates for palladium-catalyzed tandem reactions, enabling their conversion into γ-arylated γ-lactones, which are prominent scaffolds in bioactive natural products and pharmaceuticals (Long et al., Angew. Chem. Int. Ed. 2023) . The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making this compound particularly interesting for the design of new agrochemicals or pharmaceutical candidates. As a linear carboxylic acid with an α-quaternary center, it is also a suitable candidate for exploring novel C-H activation methodologies, providing researchers a tool to efficiently create molecular complexity from simple starting materials. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific application.

Properties

IUPAC Name

5-fluoro-2,2-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFOXOIABACXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Fluoro-2,2-dimethylpentanoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of specialized aliphatic building blocks is critical for overcoming pharmacokinetic liabilities. 5-Fluoro-2,2-dimethylpentanoic acid (CAS: 1519908-15-6) represents a highly engineered molecular scaffold designed to address two primary challenges in drug development: metabolic degradation and suboptimal lipophilicity[1],[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, explain the mechanistic causality behind its structural features, and provide field-proven, self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Part 1: Structural Rationale and Pharmacokinetic Impact (E-E-A-T)

The molecular architecture of 5-fluoro-2,2-dimethylpentanoic acid (O=C(O)C(C)(C)CCCF) is not arbitrary; it is a deliberate synthesis of two powerful bioisosteric strategies: terminal fluorination and geminal dimethylation.

The Terminal Fluorine (C5)

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å)[3]. By installing a fluorine atom at the terminal (omega) position of the pentanoic acid chain, we achieve two critical outcomes:

  • Metabolic Blockade: Cytochrome P450 (CYP450) enzymes frequently target terminal alkyl methyl groups for ω -oxidation. The exceptionally high bond dissociation energy of the C-F bond (~105 kcal/mol) effectively halts this oxidative pathway without introducing the steric bulk of larger halogens[3].

  • Lipophilicity Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of proximal functional groups and modulates the overall partition coefficient (logP), enhancing passive membrane permeability across lipid bilayers.

The Gem-Dimethyl Group (C2)

The α,α -dimethyl substitution adjacent to the carboxylic acid introduces profound steric hindrance, invoking the Thorpe-Ingold effect[4].

  • Enzymatic Shielding: When this acid is coupled to form an amide, the gem-dimethyl group acts as a physical shield, drastically reducing the rate of hydrolysis by amidases and proteases[4].

  • Conformational Restriction: The bulky methyl groups restrict the rotational degrees of freedom around the Cα​−C(O) bond, pre-organizing the molecule into a rigid bioactive conformation that reduces the entropic penalty upon target binding.

MetabolicStability cluster_0 Structural Features A Terminal Fluorine (C5) C Cytochrome P450 (Omega-Oxidation) A->C Blocks via strong C-F bond B Gem-Dimethyl (C2) D Amidases / Proteases (Hydrolysis) B->D Steric shielding of carbonyl E Beta-Oxidation Enzymes B->E Blocks alpha-proton abstraction

Fig 1. Mechanistic blockade of primary metabolic degradation pathways by structural motifs.

Part 2: Quantitative Physicochemical Profiling

Understanding the baseline physicochemical parameters is non-negotiable for downstream formulation and synthetic planning. The data below synthesizes the core properties of 5-fluoro-2,2-dimethylpentanoic acid[1],[2].

PropertyValueCausality / Impact on Drug Design
Chemical Name 5-Fluoro-2,2-dimethylpentanoic acidStandard IUPAC nomenclature.
CAS Number 1519908-15-6Unique identifier for sourcing and compliance[1].
Molecular Weight 148.18 g/mol Low MW ensures the building block consumes minimal "ligand efficiency" budget.
Molecular Formula C7H13FO2Determines exact mass for high-resolution MS (HRMS) tracking.
Hydrogen Bond Donors 1Restricted to the carboxylic acid OH; disappears upon amide coupling.
Hydrogen Bond Acceptors 3Carbonyl O, Hydroxyl O, and Terminal F.
tPSA 37.3 ŲHighly favorable for passive absorption and Blood-Brain Barrier (BBB) penetration.
Predicted logP ~1.8 - 2.2Optimal lipophilicity balance; prevents the molecule from becoming excessively greasy.

Part 3: Synthetic Integration & Self-Validating Protocols

A critical failure point in utilizing α,α -disubstituted carboxylic acids is the assumption that standard peptide coupling conditions (e.g., EDC/HOBt) will suffice. They will not. The steric bulk of the gem-dimethyl group severely restricts the trajectory of incoming nucleophiles.

To ensure trustworthiness and reproducibility, the following protocol utilizes HATU and is designed as a self-validating system with integrated In-Process Controls (IPCs).

Protocol: Sterically Hindered Amide Coupling Workflow

Mechanistic Causality: We utilize HATU in the presence of N,N-Diisopropylethylamine (DIPEA) to rapidly generate the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) that accelerates the aminolysis step, overcoming the activation energy barrier imposed by the gem-dimethyl shield.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 5-fluoro-2,2-dimethylpentanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

  • Nucleophilic Addition: Add the target primary or secondary amine (1.1 eq) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validating IPC (LC-MS): At t=12 hours, extract a 5 µL aliquot and quench in 100 µL MeCN/H2​O (1:1). Analyze via LC-MS.

    • Decision Gate: If the unreacted HOAt ester or free acid mass is detected at >5% relative abundance, the system dictates the addition of 0.2 eq of HATU and amine, followed by 4 hours of additional stirring.

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration & Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Activation HATU, DIPEA, DMF Step2 Step 2: Amine Addition Stir 12h at RT Step1->Step2 Step3 Step 3: IPC (LC-MS) Verify mass & conversion Step2->Step3 Step3->Step2 If <95%, add reagents Step4 Step 4: Aqueous Workup Acid/Base washes Step3->Step4 If >95% conversion Step5 Step 5: Final Validation 19F-NMR & 1H-NMR Step4->Step5

Fig 2. Self-validating experimental workflow for sterically hindered amide coupling.

Part 4: Analytical Validation Parameters

To confirm the structural integrity of the final coupled product—specifically ensuring that the terminal fluorine was not eliminated (e.g., via HF loss) during basic coupling conditions—orthogonal validation is required.

  • 19 F-NMR (400 MHz, CDCl3​ ): Look for a characteristic triplet of doublets (or multiplet depending on adjacent coupling) around -218 to -220 ppm , which is the definitive signature of a primary aliphatic −CH2​F group.

  • 1 H-NMR (400 MHz, CDCl3​ ): The gem-dimethyl protons will appear as a sharp, integrated 6-proton singlet at approximately 1.15 - 1.25 ppm . The terminal −CH2​F protons will appear as a doublet of multiplets around 4.30 - 4.50 ppm due to the massive geminal proton-fluorine coupling constant ( 2JHF​≈47 Hz).

Sources

Methodological & Application

incorporation of 5-fluoro-2,2-dimethylpentanoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on 5-fluoro-2,2-dimethylpentanoic acid's use in solid-phase peptide synthesis, specifically on the coupling stage. My search aims to build a comprehensive base of knowledge regarding the compound.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial protocols and details on the compound's reactivity in SPPS. My focus is now on structuring the application note, starting with an introduction that explains fluorinated amino acids' importance and highlighting the structural features and rationale for using 5-fluoro-2,2-dimethylpentanoic acid.

Planning the Project's Scope

I'm now conducting targeted searches on incorporating 5-fluoro-2,2-dimethylpentanoic acid in SPPS, focusing on coupling methods, challenges, and verification techniques. After that, I'll analyze these results to understand key protocols and the compound's reactivity. Then, I will start structuring the application note.

Application Note: Catalytic Fluorination Strategies for the Synthesis of 5-Fluoro-2,2-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Strategic Rationale

In modern drug development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, pKa, and metabolic stability. The aliphatic building block 5-fluoro-2,2-dimethylpentanoic acid (CAS: 1519908-15-6) is highly valued in medicinal chemistry. The gem-dimethyl group at the C2 position provides severe steric shielding, effectively blocking β -oxidation and enzymatic degradation of the carboxylic acid moiety. Simultaneously, the terminal C5 fluorine acts as a bioisostere for a hydroxyl group or a metabolic block against ω -oxidation.

Synthesizing this molecule via direct aliphatic C(sp 3 )–H fluorination is notoriously difficult due to poor regiocontrol across the unactivated alkyl chain. To bypass this, catalytic decarboxylative fluorination of a pre-assembled dicarboxylic acid mono-ester serves as the most robust, regioselective methodology. By utilizing a carboxylic acid as a traceless directing group, absolute site-selectivity at the C5 position is achieved.

Mechanistic Foundations of Decarboxylative Fluorination

This guide details two validated catalytic paradigms for the key fluorination step: Visible-Light Photoredox Catalysis and Silver-Catalyzed Thermal Fluorination .

Photoredox Catalysis (Ir-Mediated)

Developed by the MacMillan laboratory, this redox-neutral protocol utilizes an Iridium(III) photocatalyst and Selectfluor under visible light[1].

  • Causality of Reagents: The ground-state Ir(III) catalyst is excited by blue light to *Ir(III), which is oxidatively quenched by Selectfluor to generate a highly oxidizing Ir(IV) species. Crucially, a base (Na 2​ HPO 4​ ) is required to deprotonate the carboxylic acid; the resulting carboxylate has an oxidation potential >1.0 V lower than the free acid, allowing facile Single-Electron Transfer (SET) to the Ir(IV) species. The resulting carboxyl radical rapidly extrudes CO 2​ , and the transient primary alkyl radical abstracts a fluorine atom from Selectfluor to yield the target C–F bond.

Mechanism Ir3 Ir(III) Catalyst Ir3_exc *Ir(III) Excited State Ir3->Ir3_exc Visible Light Ir4 Ir(IV) Oxidant Ir3_exc->Ir4 SET to Selectfluor Ir4->Ir3 SET from R-COO- Substrate R-COO- (Carboxylate) Radical R• (Alkyl Radical) Substrate->Radical -CO2 (Oxidation by Ir(IV)) Product R-F (Alkyl Fluoride) Radical->Product F• Transfer from Selectfluor Selectfluor Selectfluor

Photoredox catalytic cycle for the decarboxylative fluorination of aliphatic carboxylic acids.

Thermal Silver Catalysis (Ag-Mediated)

Pioneered by the Li group, this method utilizes inexpensive AgNO 3​ in an aqueous biphasic system[2].

  • Causality of Reagents: Ag(I) is oxidized by Selectfluor to a transient Ag(III) species. Thermal activation (65 °C) drives the Ag(III)-mediated oxidation of the carboxylate. While cheaper, this method requires higher catalyst loading (20 mol%) and thermal input, which can slightly increase hydro-defluorination side products compared to the ambient-temperature photoredox method.

Synthetic Strategy & Workflow

To ensure the fluorination occurs exclusively at the C5 position while preserving the C1 carboxylic acid, a differentiated precursor is required: 5-(methoxycarbonyl)-5-methylhexanoic acid .

  • Strategic Ester Choice: The methyl ester is placed adjacent to the gem-dimethyl group. This quaternary center creates immense steric hindrance, protecting the ester from premature hydrolysis or participation in the radical cycle. The unhindered primary carboxylic acid at the opposite terminus serves as the sacrificial decarboxylation site.

Route A Methyl Isobutyrate + 4-Bromobutyronitrile B Nitrile Hydrolysis Intermediate A->B 1. LDA, THF 2. Alkylation C 5-(Methoxycarbonyl)- 5-methylhexanoic acid B->C NaOH, H2O/EtOH then HCl D Methyl 5-fluoro-2,2- dimethylpentanoate C->D Catalytic Fluorination (Ir or Ag) + Selectfluor E 5-Fluoro-2,2- dimethylpentanoic acid D->E KOH, Heat (Saponification)

Three-stage synthetic workflow for producing 5-fluoro-2,2-dimethylpentanoic acid.

Experimental Methodologies

Step 1: Precursor Synthesis (Self-Validating Assembly)
  • Enolate Formation: Under an argon atmosphere, cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M) to -78 °C. Add n -BuLi (1.1 equiv) dropwise. Stir for 30 min. Add methyl isobutyrate (1.0 equiv) dropwise.

  • Alkylation: After 1 h at -78 °C, add 4-bromobutyronitrile (1.1 equiv). Allow the reaction to warm to room temperature over 4 h. Quench with saturated NH 4​ Cl. Extract with EtOAc.

  • Hydrolysis: Dissolve the crude nitrile in EtOH/H 2​ O (1:1). Add NaOH (5.0 equiv) and reflux for 12 h.

  • Validation: Acidify the aqueous layer to pH 2 with 2M HCl and extract with CH 2​ Cl 2​ . The presence of the free carboxylic acid is confirmed by IR spectroscopy (broad O-H stretch at 2500–3000 cm −1 ) and 1 H NMR (disappearance of the nitrile α -protons).

Step 2: Catalytic Decarboxylative Fluorination

Select ONE of the following protocols based on equipment availability.

Protocol A: Visible-Light Photoredox Fluorination (Recommended for High Purity)

  • In a flame-dried Schlenk tube, combine 5-(methoxycarbonyl)-5-methylhexanoic acid (1.0 mmol, 1.0 equiv), Selectfluor (1.5 mmol, 1.5 equiv), Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (0.01 mmol, 1 mol%), and Na 2​ HPO 4​ (2.0 mmol, 2.0 equiv).

  • Add a degassed mixture of MeCN/H 2​ O (1:1 v/v, 10 mL). Causality: The biphasic solvent is critical; water dissolves the dicationic Selectfluor, while MeCN solubilizes the organic precursor and photocatalyst.

  • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the *Ir(III) excited state.

  • Irradiate the vigorously stirred mixture with 34 W Blue LEDs (approx. 450 nm) at room temperature for 12 h.

  • In-Process Control: Take a 0.1 mL aliquot, extract into CDCl 3​ , and spike with α,α,α -trifluorotoluene as an internal standard. Analyze via 19 F NMR. The product fluorine signal will appear as a characteristic triplet of multiplets near -218 ppm.

Protocol B: Silver-Catalyzed Aqueous Fluorination (Recommended for Scale-Up)

  • In a round-bottom flask, dissolve the precursor (1.0 mmol, 1.0 equiv) and Selectfluor (1.5 mmol, 1.5 equiv) in CH 2​ Cl 2​ /H 2​ O (1:1 v/v, 10 mL).

  • Add AgNO 3​ (0.2 mmol, 20 mol%).

  • Heat the biphasic mixture to 65 °C under vigorous stirring for 4 h. Caution: CO 2​ gas will evolve; ensure the system is properly vented through a bubbler.

  • Cool to room temperature, separate the organic layer, extract the aqueous layer with CH 2​ Cl 2​ , and concentrate the combined organics.

Step 3: Hindered Ester Deprotection

Standard LiOH/THF conditions will fail due to the steric shielding of the gem-dimethyl group.

  • Dissolve the crude methyl 5-fluoro-2,2-dimethylpentanoate in ethylene glycol (0.5 M).

  • Add KOH (10.0 equiv) and heat to 120 °C for 24 h.

  • Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2 with concentrated HCl at 0 °C. Extract with EtOAc (3x). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo to yield pure 5-fluoro-2,2-dimethylpentanoic acid .

Quantitative Data & Method Comparison

The following table summarizes the operational metrics between the two catalytic fluorination protocols to aid in route selection.

ParameterProtocol A (Photoredox)Protocol B (Silver-Catalyzed)
Catalyst & Loading Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (1 mol%)AgNO 3​ (20 mol%)
Fluorine Source Selectfluor (1.5 equiv)Selectfluor (1.5 equiv)
Operating Temperature Ambient (20–25 °C)Thermal (65 °C)
Energy Requirement 34 W Blue LEDConductive Heating
Reaction Time 12 hours4 hours
Typical Yield (Step 2) 85–92%70–80%
Primary Side Reactions MinimalHydro-defluorination (trace)
Scalability Profile Limited by photon penetration (requires flow chemistry for >10g)Highly scalable in batch reactors

References

  • MacMillan, D. W. C., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 2015.[Link]

  • Li, C.-J., et al. "Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution." Journal of the American Chemical Society, 2012.[Link]

  • Chen, J., et al. "Visible-Light-Induced Decarboxylative Fluorination of Aliphatic Carboxylic Acids Catalyzed by Iron." Organic Letters, 2022.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2,2-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 5-fluoro-2,2-dimethylpentanoic acid (CAS 1519908-15-6).

The most direct synthetic route involves the α -alkylation of isobutyric acid. Because isobutyric acid contains both a carboxylic acid proton ( pKa​≈4.8 ) and an α -proton ( pKa​≈29 ), successful alkylation requires the formation of a highly nucleophilic enediolate dianion using a strong base like Lithium diisopropylamide (LDA)[1]. Below, you will find validated protocols, mechanistic troubleshooting guides, and optimization data to ensure high-yield, reproducible results.

Mechanistic Overview & Workflow

SynthesisWorkflow A Isobutyric Acid (1.0 eq) B LDA (2.05 eq) THF, 0°C, 1h A->B C Lithium Dianion Intermediate B->C Deprotonation D 1-Iodo-3-fluoropropane DMPU, -78°C to RT C->D E 5-Fluoro-2,2-dimethyl- pentanoic acid D->E C-Alkylation

Fig 1. Step-by-step synthetic workflow for 5-fluoro-2,2-dimethylpentanoic acid via alpha-alkylation.

Validated Experimental Protocol: α -Alkylation

This self-validating protocol is engineered to suppress common side reactions (such as E2 elimination) by carefully controlling aggregation states and leaving group kinetics.

Step 1: Preparation of the Enediolate Dianion

  • Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (2.1 eq).

  • Cool the solution to -78 °C and add n -butyllithium (2.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add isobutyric acid (1.0 eq) dropwise. Causality Note: The first equivalent of LDA deprotonates the carboxylic acid; the second deprotonates the α -carbon.

  • Warm the reaction to 0 °C for 1 hour to ensure complete formation of the lithium enediolate dianion.

Step 2: Alkylation

  • Cool the reaction mixture back to -78 °C.

  • Add N,N'-Dimethylpropyleneurea (DMPU) (2.0 eq). Causality Note: Lithium dianions form tight aggregates. DMPU breaks these up, drastically increasing the nucleophilicity of the enolate.

  • Add 1-iodo-3-fluoropropane (1.1 eq) dropwise. Causality Note: While 1-bromo-3-fluoropropane is commonly used[2], the iodide variant significantly lowers the activation energy for the SN​2 transition state, allowing it to outcompete base-induced elimination[3].

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Quench & Isolation

  • Quench the reaction carefully with 1M HCl at 0 °C until the aqueous layer reaches pH 2.

  • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via vacuum distillation or silica gel chromatography.

Optimization Data

The table below summarizes the quantitative impact of electrophile selection and additives on the overall yield.

EntryElectrophileAdditiveTemp (°C)Yield (%)Primary Observation / Causality
11-Bromo-3-fluoropropaneNone-78 to RT35%High recovery of starting material; allyl fluoride detected via GC-MS.
21-Bromo-3-fluoropropaneHMPA-78 to RT62%Improved yield, but HMPA poses severe toxicity risks.
31-Bromo-3-fluoropropaneDMPU-78 to RT68%Safer additive; moderate SN​2 acceleration observed.
41-Iodo-3-fluoropropaneNone-78 to RT75%Better leaving group naturally reduces E2 elimination.
5 1-Iodo-3-fluoropropane DMPU -78 to RT 89% Optimal conditions; complete conversion and minimal side products.

Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Yield (< 50%) Q1 Is unreacted isobutyric acid recovered? Start->Q1 Yes1 Incomplete Enolization: Titrate LDA & check moisture Q1->Yes1 Yes No1 Are volatile side products detected? Q1->No1 No Side1 E2 Elimination (Allyl Fluoride formed) No1->Side1 GC-MS shows volatiles Side2 Lactone Formation (Intramolecular cyclization) No1->Side2 Heavy mass detected Sol1 Switch to 1-Iodo-3-fluoropropane or add DMPU Side1->Sol1 Sol2 Avoid prolonged heating during acidic workup Side2->Sol2

Fig 2. Diagnostic logic tree for troubleshooting low yields during the alkylation process.

Q: I am recovering mostly unreacted isobutyric acid. What went wrong? A: This indicates incomplete formation of the enediolate dianion. Ensure your n -BuLi is accurately titrated and your THF is strictly anhydrous. Trace moisture will prematurely quench the LDA, leaving insufficient base to deprotonate the highly hindered α -carbon.

Q: My GC-MS shows a volatile side product, and my overall yield is poor. A: You are observing E2 elimination of the alkyl halide, yielding allyl fluoride. The lithium enediolate is an exceptionally strong base. To favor the SN​2 alkylation pathway, switch from 1-bromo-3-fluoropropane to 1-iodo-3-fluoropropane[4]. Iodine's superior leaving group ability accelerates the substitution rate, effectively outcompeting the elimination pathway.

Q: Can over-alkylation (dialkylation) occur in this reaction? A: Fortunately, no. Isobutyric acid contains a gem-dimethyl group at the α -position, leaving only one enolizable proton. Once the first alkylation occurs, the α -carbon becomes quaternary, making dialkylation structurally impossible.

Q: I detected a heavier mass by LC-MS that lacks a fluorine atom. What is it? A: This is likely α,α -dimethyl- δ -valerolactone. If the product is subjected to excessive heat during the acidic workup phase, the carboxylic acid can intramolecularly attack the C5 position. This displaces the fluoride ion to form a stable 6-membered lactone. Always keep workup temperatures low (0 °C to RT) to prevent this cyclization.

References

  • Auburn University. "MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS...". auburn.edu.[Link]

  • Google Patents. "WO2021148598A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use". google.com.
  • ACS Publications. "Discovery and Chemical Development of Amcenestrant: An Oral Selective Estrogen Receptor Degrader...". acs.org.[Link]

  • Google Patents.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Fluoro-2,2-dimethylpentanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize 5-fluoro-2,2-dimethylpentanoic acid . The core challenge with this molecule is the gem-dimethyl group located at the alpha position (C2). This creates neopentyl-like steric bulk that physically shields the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for incoming nucleophiles.

Standard coupling protocols often fail here, leading to unreacted starting materials or the accumulation of stable, dead-end byproducts. This guide provides a mechanistically grounded, self-validating framework for troubleshooting and optimizing your amidation and esterification workflows.

Activation Pathway Selection

To successfully react 5-fluoro-2,2-dimethylpentanoic acid, you must select an activation strategy that either lowers the activation energy barrier (via highly electrophilic intermediates) or utilizes anchimeric assistance to guide the nucleophile.

Activation_Workflow Start 5-Fluoro-2,2-dimethylpentanoic acid Q1 Target Reaction? Start->Q1 Amidation Amidation Q1->Amidation Esterification Esterification Q1->Esterification Amidation_Path1 HATU / DIPEA (Mild, High Yield) Amidation->Amidation_Path1 Primary Amines Amidation_Path2 Oxalyl Chloride / DMF (Aggressive, Acid Chloride) Amidation->Amidation_Path2 Secondary Amines Esterification_Path1 DIC / DMAP (Steglich Method) Esterification->Esterification_Path1 Standard Alcohols Esterification_Path2 Mukaiyama Reagent (Base-sensitive substrates) Esterification->Esterification_Path2 Bulky Alcohols

Workflow for selecting activation pathways for alpha,alpha-dimethyl carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Why do my standard EDC/HOBt amidation reactions fail with this specific acid? A: The failure is a direct result of reaction kinetics. EDC activates the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate. However, the alpha,alpha-dimethyl group physically blocks the amine. This kinetic delay allows the O-acylisourea ample time to undergo a spontaneous 1,3-rearrangement into an unreactive N-acylurea byproduct[1].

Q: What is the most reliable coupling reagent for amidating this substrate? A: HATU (in combination with DIPEA) is the gold standard for sterically hindered acids. HATU forms an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance (intramolecular hydrogen bonding), which effectively "pulls" the incoming amine toward the sterically shielded carbonyl carbon, significantly accelerating the reaction.

Q: Can I use Fischer esterification for this molecule? A: It is highly discouraged. The harsh acidic conditions and extended heating required to overcome the steric hindrance can lead to side reactions, including the potential elimination of the terminal primary fluorine atom. Mild, in-situ activation methods like the Steglich esterification (DIC/DMAP) or the use of Mukaiyama's reagent are strongly preferred for hindered aliphatic acids[1].

Troubleshooting Matrix

Troubleshooting Issue Low Yield Check1 LC-MS Analysis Issue->Check1 N_Acylurea N-Acylurea Detected Check1->N_Acylurea Rearrangement Unreacted Unreacted Acid Check1->Unreacted No Activation Sol1 Use HATU or PyAOP N_Acylurea->Sol1 Sol2 Use Acid Chloride Unreacted->Sol2

Troubleshooting workflow for low amidation yields with sterically hindered acids.

Common Issues & Interventions
  • Issue: Complete recovery of unreacted 5-fluoro-2,2-dimethylpentanoic acid.

    • Cause: The coupling reagent is failing to activate the acid due to profound steric shielding.

    • Intervention: Switch to a more aggressive activation method. Convert the acid to an acid chloride using oxalyl chloride and catalytic DMF before adding the nucleophile.

  • Issue: LC-MS shows a mass corresponding to the target mass + 18 Da (if using EDC) or similar mass shifts.

    • Cause: Formation of the N-acylurea byproduct.

    • Intervention: Abandon carbodiimide-based reagents without strong catalysts. Switch to phosphonium-based (PyAOP) or aminium-based (HATU) reagents[2].

Validated Experimental Protocols

Note on Scientific Integrity: Every protocol below is designed as a self-validating system. Do not proceed to nucleophile addition until intermediate formation is analytically confirmed.

Protocol A: Acid Chloride Formation (For Highly Hindered Amines/Alcohols)

Causality: The chloride ion is an exceptional leaving group, and the resulting acid chloride is highly electrophilic, lowering the activation energy barrier enough to overcome the gem-dimethyl steric clash.

  • Dissolution: Dissolve 1.0 eq of 5-fluoro-2,2-dimethylpentanoic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N2/Ar).

  • Catalysis: Add 0.05 eq of anhydrous DMF. (Mechanism: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent).

  • Activation: Cool the reaction to 0°C. Dropwise, add 1.5 eq of Oxalyl Chloride.

  • Self-Validation Checkpoint: Stir for 2 hours at room temperature. Withdraw a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful acid chloride formation). Do not proceed until the free acid is fully consumed.

  • Coupling: Concentrate the reaction under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve in DCM, cool to 0°C, and add 2.0 eq of DIPEA followed by 1.2 eq of the target amine/alcohol.

Protocol B: HATU-Mediated Amidation (Mild Conditions)

Causality: HATU generates an OAt ester. The adjacent nitrogen atom on the triazole ring acts as a built-in base, facilitating the deprotonation of the incoming amine and guiding it into the hindered carbonyl carbon.

  • Dissolution: Dissolve 1.0 eq of the acid and 1.2 eq of the target amine in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 eq of DIPEA to ensure the amine is fully free-based and the acid is deprotonated.

  • Activation: Add 1.1 eq of HATU.

  • Self-Validation Checkpoint: Monitor by LC-MS after 30 minutes. Look for the mass of the OAt active ester intermediate. If the active ester is present but the product is not forming, the amine attack is the rate-limiting step; gently warm the reaction to 40°C.

  • Completion: Stir at room temperature for 4-12 hours until complete.

Quantitative Data Summary

The following table summarizes the kinetic and yield expectations when applying various coupling strategies to alpha,alpha-dimethyl carboxylic acids based on established literature[2],[1],.

Activation MethodReagent SystemRelative Reaction RateByproduct RiskBest Use Case for 5-Fluoro-2,2-dimethylpentanoic acid
Carbodiimide EDC / HOBtVery SlowHigh (N-acylurea)Not recommended due to steric clash.
Aminium HATU / DIPEAFastLowPrimary amines; reactions requiring mild conditions.
Phosphonium PyAOP / DIPEAFastLowSecondary amines; avoiding guanidinylation side-reactions.
Acid Chloride Oxalyl Chloride / DMFVery FastLowExtremely hindered nucleophiles; robust substrates.
Steglich DIC / DMAPModerateModerateEsterification with standard primary/secondary alcohols.

References

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Validation & Comparative

5-fluoro-2,2-dimethylpentanoic acid vs 5-fluoropentanoic acid lipophilicity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and pharmacokinetics, I frequently encounter challenges related to optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds. A classic, highly effective structural intervention is the introduction of a gem-dimethyl group.

This guide provides an in-depth, objective comparison of the lipophilicity profiles of 5-fluoropentanoic acid (5-FPA) and its α,α-dialkylated analog, 5-fluoro-2,2-dimethylpentanoic acid (5-FDMPA) . By examining the causality between structural modification, ionization (pKa), and intrinsic lipophilicity (LogP), we can accurately predict and measure their physiological behavior (LogD).

Quantitative Physicochemical Profiling

To understand the pharmacokinetic divergence between these two molecules, we must first establish their baseline physicochemical properties. The addition of two methyl groups at the alpha carbon fundamentally alters both the hydrophobic surface area and the electronic environment of the carboxylic acid[1].

Table 1: Comparative Physicochemical Data

Property5-Fluoropentanoic Acid (5-FPA)5-Fluoro-2,2-dimethylpentanoic Acid (5-FDMPA)
Molecular Formula C5H9FO2C7H13FO2
Molecular Weight 120.12 g/mol 148.18 g/mol
Structural Feature Linear aliphaticα,α-gem-dimethyl substituted
Intrinsic Lipophilicity (LogP) ~0.90~1.90
Acidity (pKa) ~4.70~5.03
Calculated LogD (pH 7.4) ~ -1.80~ -0.47

Note: LogP and pKa values are derived from established fragmental constants and structural analogs (e.g., [2] and [3]).

Mechanistic Insights: The gem-Dimethyl Effect

The drastic difference in the physiological lipophilicity (LogD at pH 7.4) between 5-FPA and 5-FDMPA is not merely the result of adding carbon mass; it is a synergistic manifestation of two distinct chemical phenomena.

A. Intrinsic Lipophilicity (LogP) Expansion

LogP represents the partition coefficient of the strictly unionized species[4]. According to Hansch and Leo’s fragmental constants, the addition of an aliphatic methyl group contributes approximately +0.5 to the LogP of a molecule. Therefore, the gem-dimethyl substitution at the C2 position introduces a substantial hydrophobic bulk, increasing the intrinsic LogP by approximately +1.0 log units[5].

B. Steric Shielding and pKa Shift

Aliphatic carboxylic acids typically exhibit a pKa of ~4.8. In 5-FPA, the distant terminal fluorine exerts a negligible inductive effect, leaving the pKa around 4.7[3]. However, in 5-FDMPA, the bulky gem-dimethyl group creates severe steric hindrance around the carboxylic acid moiety.

When the acid deprotonates, the resulting carboxylate anion requires stabilization via hydrogen bonding with water (solvation). The steric bulk of the gem-dimethyl group physically restricts the approach of water molecules, reducing the solvation energy of the conjugate base. Because the anion is less stable, the acid is weaker, shifting the pKa upward to approximately 5.0 (analogous to the well-documented pKa of[2]).

C. The Mathematical Synergy on LogD

LogD is the pH-dependent apparent partition coefficient, dictating how a drug partitions in the body[6]. For an acid, LogD is calculated as: LogD ≈ LogP - log₁₀(1 + 10^(pH - pKa))

At physiological pH (7.4), both acids are predominantly ionized. However, because 5-FDMPA has a higher pKa (5.0 vs 4.7), a slightly larger fraction of it remains in the highly permeable, unionized state. Combined with its higher intrinsic LogP, 5-FDMPA achieves a LogD₇.₄ that is nearly 1.3 log units higher than 5-FPA . This translates to exponentially superior passive membrane permeability.

G A 5-FPA (Linear Chain) B 5-FDMPA (gem-Dimethyl) A->B α-alkylation C Increased LogP (+1.0 units) B->C Hydrophobic addition D Higher pKa (Steric Shielding) B->D Reduced anion solvation E Elevated LogD7.4 (Higher Permeability) C->E D->E Increased unionized fraction at pH 7.4

Logical workflow of the gem-dimethyl effect on the physicochemical properties of 5-FPA.

Self-Validating Experimental Protocol: High-Throughput LogD₇.₄ Determination

To empirically verify these theoretical predictions, researchers must utilize a robust, artifact-free assay. The following protocol adapts the OECD Test Guideline 107 (Shake-Flask Method) into a self-validating LC-MS/MS workflow.

Expertise Note: A common point of failure in LogD assays is the volume shift between phases due to mutual solubility. We prevent this by pre-saturating the solvents. Furthermore, measuring both phases allows us to calculate mass balance, ensuring the compound hasn't precipitated or bound to the plasticware—making the assay self-validating.

Step-by-Step Methodology
  • Phase Pre-Saturation:

    • Combine equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) in a separatory funnel.

    • Stir vigorously for 24 hours at 25°C, then allow 48 hours for complete phase separation. Draw off the mutually saturated phases into separate reservoirs.

  • Standard & Sample Preparation:

    • Prepare 10 mM stock solutions of 5-FPA, 5-FDMPA, and reference standards (Propranolol for high LogD, Atenolol for low LogD) in LC-MS grade DMSO.

  • Partitioning Reaction:

    • In a 2 mL polypropylene deep-well plate, add 495 µL of the saturated PBS (pH 7.4) and 500 µL of the saturated 1-octanol to each well.

    • Spike 5 µL of the 10 mM compound stock into the biphasic system (final compound concentration ~50 µM, DMSO <0.5% to prevent co-solvent effects).

  • Equilibration:

    • Seal the plate with a pierceable cap mat. Shake at 1000 rpm for 2 hours at a strictly controlled 25.0 ± 0.5°C.

    • Centrifuge the plate at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Phase Sampling & LC-MS/MS Quantification:

    • Carefully aspirate 50 µL from the upper octanol phase and transfer to an analysis plate.

    • Pierce through the octanol layer while expelling a small bubble of air (to prevent cross-contamination), and aspirate 50 µL from the lower aqueous phase into a separate analysis plate.

    • Dilute both aliquots 1:10 with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing & Validation:

    • Calculate LogD using the peak area (AUC): LogD = log₁₀(AUC_octanol / AUC_buffer).

    • Self-Validation Check: Calculate the mass balance. (Moles_octanol + Moles_buffer) / Moles_initial must be ≥ 0.95. If the mass balance is low, it indicates precipitation or non-specific binding, and the LogD value must be discarded.

Conclusion for Drug Development

When comparing 5-fluoropentanoic acid to 5-fluoro-2,2-dimethylpentanoic acid, the latter is vastly superior for applications requiring target engagement within lipophilic binding pockets or passive diffusion across lipid bilayers (such as the blood-brain barrier or intestinal epithelium). The gem-dimethyl group acts as a dual-modulator, simultaneously increasing intrinsic lipophilicity and favorably shifting the ionization profile to maximize the bioavailable fraction at physiological pH.

References

  • National Center for Biotechnology Information. "5-Fluoropentanoic acid" PubChem Compound Summary. URL: [Link]

  • National Center for Biotechnology Information. "Pivalic acid" PubChem Compound Summary. URL: [Link]

  • Landry, M. and Crawford, J. "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." ACS Medicinal Chemistry Letters. URL: [Link]

  • ACD/Labs. "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." ACD/Labs Resources. URL: [Link]

  • Drug Hunter. "Why LogD Matters / ΔLogD Cheat Sheet." Drug Hunter. URL: [Link]

  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. URL: [Link]

Sources

A Comparative Guide to 5-fluoro-2,2-dimethylpentanoic acid vs. Trifluoromethyl Analogs in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a detailed comparative analysis of two common fluorination strategies: monofluorination and trifluoromethylation, using 5-fluoro-2,2-dimethylpentanoic acid and its corresponding 5,5,5-trifluoromethyl analog as a case study. We will dissect the nuanced yet critical differences in their physicochemical properties, metabolic stability, and strategic applications. This content is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when modulating molecular properties to achieve desired therapeutic outcomes. We will explore the underlying causality of experimental choices and provide validated, step-by-step protocols for assessing key drug-like properties.

Introduction: The Strategic Imperative of Fluorine

The introduction of fluorine into lead compounds is a widely used and powerful strategy to optimize molecular properties.[3] Its unique characteristics—small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for fine-tuning of a molecule's profile.[3][4] This can lead to enhanced metabolic stability, improved binding affinity to protein targets, and modulated membrane permeability.[1][5]

Two of the most frequently employed fluorine motifs are the single fluorine atom (-F) and the trifluoromethyl group (-CF₃). While both involve fluorine, their effects on a parent molecule are dramatically different.

  • Monofluorination (-F): Often considered a bioisostere of a hydrogen atom or a hydroxyl group, a single fluorine can subtly alter electronics, block metabolic oxidation, and introduce unique intermolecular interactions without a significant steric penalty.[6][7]

  • Trifluoromethylation (-CF₃): This group is a bioisostere for larger groups like chlorine or an ethyl group and serves as a robust metabolic shield.[8][9] It significantly impacts lipophilicity and electronic properties, making it a powerful tool for substantial molecular modification.[9][10]

This guide will use the 2,2-dimethylpentanoic acid scaffold to provide a direct, data-driven comparison of these two approaches, empowering medicinal chemists to select the optimal fluorination strategy for their specific drug discovery program.

Physicochemical Property Modulation: A Deeper Dive

The choice between a single fluorine and a trifluoromethyl group has profound consequences for a molecule's fundamental chemical properties, which in turn dictate its biological behavior.

2.1 Electronic Effects: Inductive Power

The primary electronic influence of these groups is the electron-withdrawing inductive effect (-I). However, the magnitude of this effect differs significantly. The trifluoromethyl group is one of the most powerfully electron-withdrawing groups used in medicinal chemistry, far exceeding that of a single fluorine atom.[8][9] This has a cascading effect on the rest of the molecule.

  • Impact on Acidity (pKa): For our model compounds, this strong inductive effect will increase the acidity of the carboxylic acid proton. The delocalization of the negative charge on the carboxylate is enhanced by the electron-withdrawing nature of the fluorinated substituent, making the conjugate base more stable. Therefore, the pKa of 5,5,5-trifluoro-2,2-dimethylpentanoic acid is expected to be significantly lower (more acidic) than that of its monofluorinated counterpart.

G cluster_0 Monofluoro Analog cluster_1 Trifluoromethyl Analog a F → CH₂ → CH₂ → C(CH₃)₂ → COOH a_effect Moderate -I Effect Slightly Lower pKa b F₃C → CH₂ → CH₂ → C(CH₃)₂ → COOH b_effect Strong -I Effect Significantly Lower pKa

Caption: Inductive effects of -F vs. -CF₃ on pKa.

2.2 Lipophilicity: The Hydrophobicity Equation

Lipophilicity, commonly measured as the octanol-water partition coefficient (LogP or LogD at physiological pH), is a critical determinant of absorption, distribution, and membrane permeability.[11]

  • Monofluorination: The effect of a single aliphatic fluorine on lipophilicity is context-dependent and can be counterintuitive. While aromatic fluorination often increases lipophilicity, aliphatic fluorination can sometimes decrease it, depending on the overall molecular structure and conformation.[4][12]

  • Trifluoromethylation: The CF₃ group is highly lipophilic and almost invariably increases the LogP of a molecule.[8][9] This is attributed to its large, hydrophobic surface area.

Table 1: Comparative Physicochemical Properties (Predicted & Exemplary Data)

PropertyUnsubstituted Analog5-fluoro- Analog5,5,5-trifluoro- AnalogRationale & Causality
LogP (Predicted) ~2.1~2.0 - 2.3~2.9The CF₃ group contributes significantly more to lipophilicity than a single F atom.[8][9] The effect of a single aliphatic F can be minimal or even slightly reducing.[12]
pKa (Predicted) ~4.9~4.7~4.3The strong electron-withdrawing CF₃ group stabilizes the carboxylate anion more effectively than the single F atom, increasing acidity (lowering pKa).[8]
Metabolic Stability LowModerateHighThe terminal methyl group is prone to oxidation. The C-F bond is stronger than C-H, and the CF₃ group is exceptionally resistant to metabolic attack.[10][13]
The Decisive Factor: Metabolic Stability

For many drug candidates, rapid metabolism is a primary cause of failure due to low bioavailability and short half-life. Fluorination is a premier strategy to address this by blocking metabolically labile sites.[14][15] The terminal end of an alkyl chain is a classic "metabolic hotspot," susceptible to oxidation by Cytochrome P450 (CYP) enzymes.

  • Unsubstituted Analog: The terminal methyl group of the pentanoic acid chain is highly vulnerable to CYP-mediated hydroxylation, followed by further oxidation.

  • 5-fluoro Analog: Replacing a hydrogen with fluorine at the 5-position can effectively "shield" this site. The C-F bond is significantly stronger than the C-H bond, making it much less susceptible to oxidative cleavage.[15] This modification can dramatically slow down metabolism at this position.

  • 5,5,5-trifluoro Analog: The CF₃ group is a metabolic fortress. It is exceptionally stable and is not susceptible to CYP-mediated hydroxylation.[9][13] This replacement completely blocks metabolism at the terminal carbon, often leading to a significant increase in the drug's half-life.[13]

G Parent R-CH₂-CH₃ (Unsubstituted) Metabolite1 R-CH₂-CH₂OH Parent->Metabolite1 CYP450 Oxidation Metabolite2 R-CH₂-COOH Metabolite1->Metabolite2 Further Oxidation MonoF R-CH₂-CH₂F (Monofluoro) MonoF_Metabolism Metabolism Significantly Slowed MonoF->MonoF_Metabolism TriF R-CH₂-CF₃ (Trifluoro) TriF_Metabolism Metabolism Effectively Blocked TriF->TriF_Metabolism

Caption: Comparative metabolic pathways.

Experimental Validation: Self-Validating Protocols

To quantitatively assess these differences, standardized in vitro assays are essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

4.1 Protocol: Lipophilicity Determination (LogD₇.₄) via Shake-Flask HPLC

This protocol measures the distribution of a compound between an organic and an aqueous phase at physiological pH, providing a more biologically relevant measure of lipophilicity for ionizable compounds than LogP.[16]

  • Objective: To experimentally determine the LogD₇.₄ value for the test compounds.

  • Trustworthiness: The protocol relies on the direct measurement of compound concentration in both phases using a highly sensitive and specific analytical method (HPLC). The use of pre-saturated solvents ensures that the system is at equilibrium, a critical factor for accurate determination.[16]

  • Materials:

    • Test compounds (10 mM stock in DMSO)

    • n-Octanol (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC system with UV or MS detector

    • 2 mL microcentrifuge tubes

    • Vortex mixer and centrifuge

  • Methodology:

    • Solvent Preparation: Pre-saturate the n-octanol and PBS by mixing equal volumes vigorously for 1 hour, then allowing the layers to separate overnight. Use the octanol-saturated PBS for the aqueous phase and the PBS-saturated octanol for the organic phase.

    • Partitioning: In a microcentrifuge tube, combine 500 µL of octanol-saturated PBS and 500 µL of PBS-saturated octanol.

    • Compound Addition: Add 10 µL of the 10 mM compound stock solution to the biphasic mixture.

    • Equilibration: Vortex the tubes vigorously for 3 minutes to ensure thorough mixing and facilitate partitioning. Allow the tubes to stand for 30 minutes, then centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

    • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the upper octanol layer and the lower aqueous layer. Be careful not to disturb the interface.

    • Quantification: Analyze the concentration of the compound in each sample by HPLC. Generate a standard curve to accurately determine the concentrations.

    • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

G start Start: Prepare Pre-saturated Solvents step1 Combine 500µL Octanol and 500µL PBS (pH 7.4) start->step1 step2 Add 10µL of 10mM Compound Stock step1->step2 step3 Vortex (3 min) Centrifuge (10 min) step2->step3 step4 Sample Aqueous and Organic Phases step3->step4 step5 Quantify Concentration via HPLC step4->step5 end Calculate LogD₇.₄ step5->end

Caption: Workflow for LogD₇.₄ determination.

4.2 Protocol: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are rich in CYP enzymes, to simulate Phase I metabolism and determine a compound's intrinsic clearance.[13][17]

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds.

  • Trustworthiness: This system is self-validating by running parallel incubations. A "no cofactor" control (without NADPH) confirms that compound loss is enzyme-dependent. A positive control (a compound with known metabolic liability, e.g., verapamil) ensures the microsomal batch is active.[13]

  • Materials:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Phosphate buffer (100 mM, pH 7.4)

    • Test compounds and positive control (1 µM final concentration)

    • Acetonitrile with an internal standard for reaction quenching

    • LC-MS/MS system for analysis

  • Methodology:

    • Preparation: Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound. Pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T₀ (time zero) point.

    • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Once all time points are collected, centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

      • Half-life (t₁/₂): 0.693 / k

      • Intrinsic Clearance (CLᵢₙₜ): (0.693 / t₁/₂) / (mg/mL microsomal protein)

G start Start: Prepare HLM and Compound Master Mix step1 Pre-incubate at 37°C for 5 minutes start->step1 step2 Initiate Reaction with NADPH Regenerating System step1->step2 step3 Incubate and Quench at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile step2->step3 step4 Centrifuge to Pellet Protein step3->step4 step5 Analyze Supernatant via LC-MS/MS step4->step5 end Calculate t₁/₂ and CLᵢₙₜ step5->end

Caption: Workflow for microsomal stability assay.

Conclusion and Strategic Recommendations

The choice between incorporating a single fluorine atom or a trifluoromethyl group is not arbitrary; it is a strategic decision based on the specific goals of the drug discovery program.

  • Choose Monofluorination when:

    • A subtle modulation of lipophilicity and pKa is desired.

    • The goal is to block a specific metabolic C-H oxidation site without drastically altering the molecule's overall size and hydrophobicity.

    • You wish to introduce a polarized C-F bond that can act as a hydrogen bond acceptor or participate in other specific dipole interactions with the target protein.

  • Choose Trifluoromethylation when:

    • A significant increase in metabolic stability is required, and the target site is a major point of metabolic attack.[10][13]

    • An increase in lipophilicity is needed to improve membrane permeability or to fill a hydrophobic pocket in the target's binding site.[8][9]

    • A strong, general deactivation of an adjacent aromatic ring to metabolism is the goal.[8]

By understanding the fundamental differences in how these two powerful moieties impact molecular properties and by validating these changes with robust experimental protocols, researchers can more effectively navigate the complex landscape of lead optimization and rationally design superior drug candidates.

G Start Goal: Improve Drug Properties Q1 Need Drastic or Subtle Change? Start->Q1 Drastic Drastic Change Needed (High Metabolic Liability, Need High Lipophilicity) Q1->Drastic Drastic Subtle Subtle Modulation Needed (Block one site, Fine-tune pKa/LogP) Q1->Subtle Subtle Use_CF3 Strategy: Use -CF₃ Group Drastic->Use_CF3 Use_F Strategy: Use single -F Atom Subtle->Use_F

Caption: Decision logic for fluorination strategy.

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  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Wernevik, E., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

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  • O'Hagan, D. (2023). Radio- and fluorinated-bioisosteres: expanding achiral 2D and 3D motifs into chiral 3D chemical space. ResearchGate. [Link]

  • NextSDS. (n.d.). 5,5,5-trifluoro-2,2-dimethylpentanoic acid — Chemical Substance Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid. [Link]

  • Sigel, K. M. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Sigel, K. M., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

5-fluoro-2,2-dimethylpentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to treat 5-fluoro-2,2-dimethylpentanoic acid as a hazardous waste stream, with particular attention to its potential as a halogenated organic compound.

Hazard Assessment and Physicochemical Properties

Understanding the potential hazards is the first step in safe disposal. Based on data from related fluorinated carboxylic acids, such as 4-fluoro-2,2-dimethylpentanoic acid, we can infer a likely hazard profile for 5-fluoro-2,2-dimethylpentanoic acid.[1][2]

Inferred Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life, potentially with long-lasting effects, a common feature of halogenated organic compounds.[3]

Physicochemical Data Summary:

The following table summarizes key physicochemical properties, which are crucial for understanding its behavior and making informed decisions on handling and disposal.

PropertyValue/InformationSource
Molecular FormulaC₇H₁₃FO₂[2]
Molecular Weight148.18 g/mol [2]
AppearanceLikely a liquid or solid at room temperature.Inferred
HazardsHarmful if swallowed, causes skin and serious eye damage, may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Before handling 5-fluoro-2,2-dimethylpentanoic acid for disposal, it is mandatory to wear appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic acids (e.g., high-density polyethylene).

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents: "5-fluoro-2,2-dimethylpentanoic acid". Include the approximate concentration and any other solvents present.

  • Waste Collection:

    • For pure or concentrated forms, carefully transfer the chemical into the designated waste container.

    • For dilute solutions, do not mix with non-halogenated solvent waste. Collect in a separate, appropriately labeled container.

  • Container Management:

    • Keep the waste container securely closed when not in use.[4]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[4]

    • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

The following diagram illustrates the decision-making process for waste segregation:

WasteDisposalWorkflow start Waste Generated: 5-fluoro-2,2-dimethylpentanoic acid is_mixed Is it mixed with other waste? start->is_mixed halogenated_stream Halogenated Organic Waste is_mixed->halogenated_stream  No, pure or in halogenated solvent non_halogenated_stream Non-Halogenated Organic Waste is_mixed->non_halogenated_stream  Yes, in non- halogenated solvent aqueous_stream Aqueous Waste is_mixed->aqueous_stream  Yes, in aqueous solution solid_stream Solid Waste is_mixed->solid_stream  Yes, as contaminated solid final_disposal Dispose via certified hazardous waste handler halogenated_stream->final_disposal non_halogenated_stream->final_disposal aqueous_stream->final_disposal solid_stream->final_disposal

Waste Segregation Decision Workflow

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: For small spills, use a suitable absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the neat compound.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of 5-fluoro-2,2-dimethylpentanoic acid must be conducted by a licensed hazardous waste disposal company.

  • Incineration: The recommended method of disposal is incineration at a permitted hazardous waste facility.[3] This high-temperature process is designed to break down the compound into less harmful substances.

  • Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be disposed of in the sewer system.[3]

  • Follow Local Regulations: Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By treating 5-fluoro-2,2-dimethylpentanoic acid with the precautions outlined for a halogenated organic acid with potential corrosive and toxic properties, you are adopting a conservative and safe approach. Regular consultation with your institution's EHS office will further ensure compliance and safety.

References

  • BASF Safety data sheet for Relenya. (2025).
  • NextSDS. (n.d.). 4-fluoro-2,2-dimethylpentanoic acid — Chemical Substance Information.
  • PubChem. (n.d.). 4-Fluoro-2,2-dimethylpentanoic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.